molecular formula C18H18N4O3 B7685685 N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline

N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline

Cat. No. B7685685
M. Wt: 338.4 g/mol
InChI Key: ORKDWKDOMIEGAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline, also known as INT-777, is a novel small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves the activation of FXR, a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline acts as an agonist of FXR, binding to and activating the receptor, leading to the transcription of genes involved in glucose and lipid metabolism. This results in improved insulin sensitivity, decreased hepatic steatosis, and reduced inflammation.
Biochemical and Physiological Effects
Studies have shown that N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has several biochemical and physiological effects on metabolic disorders. N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to improve glucose tolerance, decrease insulin resistance, and reduce hepatic steatosis in animal models of type 2 diabetes and NAFLD. Additionally, N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to decrease inflammation and improve liver function in animal models of NAFLD.

Advantages and Limitations for Lab Experiments

One advantage of N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline is its specificity for FXR, which allows for targeted activation of the receptor without affecting other nuclear receptors. Additionally, N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has shown promising results in animal models of metabolic disorders, making it a potential therapeutic option for these diseases. However, limitations for lab experiments include the need for further studies to determine the optimal dosage and potential side effects of N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline.

Future Directions

For N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline research include exploring its potential therapeutic applications in other metabolic disorders such as obesity and cardiovascular disease. Additionally, further studies are needed to determine the optimal dosage and potential side effects of N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline in humans. Furthermore, the development of N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline analogs may provide additional therapeutic options for metabolic disorders.

Synthesis Methods

The synthesis of N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves a multi-step process that includes the reaction of 3-(m-tolyl)-1,2,4-oxadiazol-5-amine with 4-chloro-2-nitroaniline in the presence of a base to form N-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-4-chloro-2-nitroaniline. This intermediate compound is then reduced with sodium dithionite in the presence of a catalyst to form N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline.

Scientific Research Applications

N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been primarily studied for its potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). Studies have shown that N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline can activate the farnesoid X receptor (FXR), which plays a crucial role in regulating glucose and lipid metabolism in the liver and intestine. Activation of FXR by N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to improve insulin sensitivity, reduce hepatic steatosis, and decrease inflammation in animal models of metabolic disorders.

properties

IUPAC Name

4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propan-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-11(2)19-15-8-7-14(10-16(15)22(23)24)18-20-17(21-25-18)13-6-4-5-12(3)9-13/h4-11,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKDWKDOMIEGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.